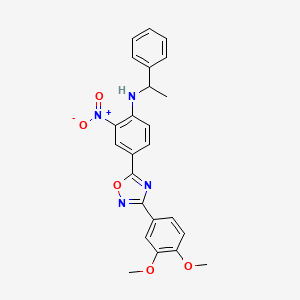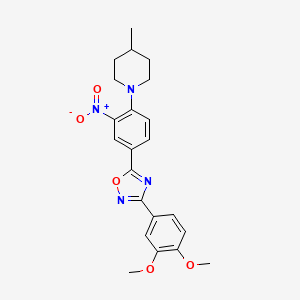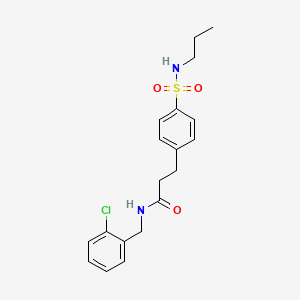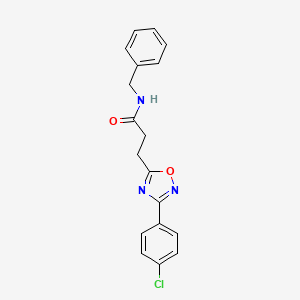
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HM-3, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is not fully understood, but studies have suggested that it may interact with various cellular targets, including enzymes and receptors. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to interact with the beta-amyloid peptide, which is involved in the pathogenesis of Alzheimer's disease. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been shown to inhibit the activation of NF-kappaB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide exhibits a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-amyloidogenic effects. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to induce apoptosis and inhibit cell growth in cancer cells. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit beta-amyloid aggregation and reduce neuroinflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is also stable under various conditions, which makes it suitable for in vitro and in vivo studies. However, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has some limitations for lab experiments, including its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
For the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide include the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
Métodos De Síntesis
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is synthesized through a multistep process involving the reaction of 2-hydroxy-8-methylquinoline with methyl 3-aminobenzoate, followed by N-alkylation with m-tolylmethylchloride. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, Alzheimer's disease, and inflammation. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide exhibits anti-proliferative activity against cancer cells by inducing apoptosis and inhibiting cell growth. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been shown to inhibit beta-amyloid aggregation, which is a hallmark of the disease. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has also been studied for its anti-inflammatory effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-4-11-21(13-17)26(30)28(23-12-5-8-18(2)14-23)16-22-15-20-10-6-9-19(3)24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHYAMHMTYHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7710227.png)